2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is a complex heterocyclic compound that features a unique structure combining a thiadiazole ring with a diazepine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Similar thiadiazole-based compounds have been reported to interact with various biological targets, including enzymes and receptors .
Mode of Action
It’s known that thiadiazole-based compounds often interact with their targets through hydrogen bonding and other non-covalent interactions . The presence of the nitro group and the sulfur atom in the molecule may enhance these interactions.
Biochemical Pathways
Thiadiazole-based compounds are known to be involved in a variety of biochemical processes, including the inhibition of certain enzymes and the modulation of various cellular pathways .
Result of Action
Similar thiadiazole-based compounds have been reported to exhibit various biological activities, including antimicrobial, antifungal, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one typically involves multi-step reactions. One common approach is the reaction of 1,3,4-thiadiazole derivatives with appropriate diazepine precursors under controlled conditions. The use of microwave-assisted multi-component reactions has been reported to be effective in synthesizing similar compounds .
Industrial Production Methods
the principles of green chemistry, such as solvent-free conditions and the use of ionic liquids, can be applied to scale up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction yields amino derivatives .
Scientific Research Applications
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development.
Industry: It can be used in the synthesis of materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and have similar biological activities.
Diazepine Derivatives: These compounds share the diazepine ring and are known for their pharmacological properties.
Uniqueness
2-{[(4-nitrophenyl)methyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one is unique due to its combined structure of thiadiazole and diazepine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-6,7-dihydro-5H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3S2/c18-11-2-1-7-16-12(14-11)22-13(15-16)21-8-9-3-5-10(6-4-9)17(19)20/h3-6H,1-2,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRGATOENVJHSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N=C2N(C1)N=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.